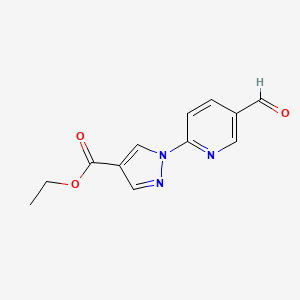

ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(5-formylpyridin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)10-6-14-15(7-10)11-4-3-9(8-16)5-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWZIDVZJPYNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

A common route to pyrazole derivatives is the condensation of β-dicarbonyl compounds or their equivalents with hydrazine or substituted hydrazines. For ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, the pyrazole ring can be formed by reacting ethyl cyanoacetate derivatives or ethyl 4-oxoesters with hydrazine derivatives, followed by cyclization.

- For example, ethyl 2,4-dioxo-4-arylbutanoates are synthesized by reacting substituted acetophenones with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature.

- These 1,3-diketoesters then react with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, a strategy adaptable to pyridinyl substitution.

Introduction of the Pyridin-2-yl Substituent with Formyl Group

The key pyridinyl substituent bearing a formyl group at the 5-position is introduced either by:

- Using a pyridine derivative already bearing the formyl group as a starting material for coupling with the pyrazole ring.

- Or by selective oxidation of a corresponding hydroxymethyl intermediate to the aldehyde.

One reported method involves:

Oxidation Methods for Formyl Group Installation

Selective oxidation is crucial for installing the aldehyde group at the 5-position of the pyridinyl ring or pyrazole substituent. Oxidizing agents used include:

- Potassium persulfate in acetonitrile with sulfuric acid as a catalyst, yielding about 75-80% of the oxidized product.

- 2-Iodoxybenzoic acid (IBX) in DMSO for selective oxidation of pyrazolyl methanols to aldehydes.

Representative Reaction Scheme (Adapted from Literature)

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substituted acetophenone + diethyl oxalate + KOtBu in THF (0 °C to RT) | Ethyl 2,4-dioxo-4-arylbutanoate | 70-85 | Formation of 1,3-diketoester intermediate |

| 2 | Intermediate + phenylhydrazine in ethanol | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 75-90 | Pyrazole ring formation |

| 3 | Reduction with LiAlH4 in THF | (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol | 80-85 | Conversion of ester to alcohol |

| 4 | Oxidation with IBX in DMSO | 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehyde | 70-80 | Selective oxidation to aldehyde |

| 5 | Coupling with pyridin-2-yl derivatives bearing formyl group | This compound | 65-80 | Final target compound |

Data Table for Physical and Chemical Properties of Analogous Compounds

| Compound ID | Substituent (R1) | Substituent (R2) | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|---|---|

| 10a | H | H | 85 | 198–200 | Pale pink solid |

| 10b | H | Cl | 76 | 180–182 | White solid |

| 10g | H | 4-CN | 82 | 194–196 | Pale pink solid |

| 10o | 4-OCH3 | H | 75 | 178–180 | Off-white solid |

Note: These analogues illustrate yields and physical data for pyrazole derivatives prepared by similar synthetic routes.

Research Findings and Analysis

- The oxidation step using potassium persulfate in the presence of sulfuric acid in acetonitrile is efficient for converting dihydropyrazole intermediates to the aromatic pyrazole carboxylates, with yields around 75-80%.

- The selective oxidation of pyrazolyl methanols to aldehydes using IBX is mild and effective, preserving other sensitive functional groups.

- Multi-step synthesis involving hydrazine condensation, reduction, and oxidation provides a flexible platform to introduce diverse substituents on the pyrazole and pyridine rings.

- The synthetic routes reported are generally high yielding (65-85%) and reproducible, suitable for scale-up in research and development contexts.

- The presence of the formyl group at the 5-position of the pyridin-2-yl substituent is critical for further derivatization and biological activity tuning.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Ethyl 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxylate.

Reduction: Ethyl 1-(5-hydroxymethylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

Mechanism of Action

The mechanism of action of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The pyrazole and pyridine rings can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 5-Cyano-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 98475-62-8)

- Key Differences: Replaces the formyl group with a cyano (-CN) substituent.

- Impact: The electron-withdrawing cyano group enhances stability but reduces reactivity compared to the formyl group.

- Applications : Used in kinase inhibitors and antimicrobial agents due to its robust stability .

Ethyl 1-(3-Chloropyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1017456-57-3)

- Key Differences : Features a chloro (-Cl) substituent on the pyridine ring and a methyl (-CH₃) group on the pyrazole.

- Impact: Chloro groups act as leaving groups, facilitating nucleophilic substitution reactions.

- Applications : Intermediate in pesticidal compounds, leveraging halogenated aromatic systems .

Ethyl 1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-5-Methyl-1H-Pyrazole-4-Carboxylate

- Key Differences : Incorporates trifluoromethyl (-CF₃) and chloro groups on the pyridine ring.

- Impact :

Core Heterocycle Variations

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

Functional Group Modifications

Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylate

- Key Differences: Substitutes pyridine with a quinoxaline ring bearing an oxo group.

- Impact: The quinoxaline moiety introduces conjugated π-systems, enhancing fluorescence properties. 3-Oxo group enables keto-enol tautomerism, influencing redox behavior .

- Applications : Anticancer agents targeting DNA intercalation .

Comparative Data Table

*Calculated based on molecular formula C₁₂H₁₁N₃O₃.

Key Findings and Implications

- Biological Activity : Trifluoromethyl and chloro derivatives exhibit enhanced agrochemical efficacy due to electronegativity and stability .

Biological Activity

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.23 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety at the 5-position and an ethyl ester functional group at the carboxylic acid position. Its structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the pyrazole and pyridine rings is believed to enhance these activities through mechanisms involving enzyme inhibition or receptor interaction.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. The aldehyde and carboxylate functionalities are hypothesized to play a role in modulating inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound's ability to inhibit cell proliferation in various cancer cell lines suggests it may interfere with critical cellular processes involved in tumor growth. Mechanistic studies are ongoing to elucidate the specific pathways affected.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding its mechanism of action is crucial for developing therapeutic applications. Techniques such as molecular docking and binding affinity assays are employed to investigate interactions with biological targets like enzymes or receptors.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 1536648-98-2 | 0.76 |

| Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate | 1014632-12-2 | 0.75 |

| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | 72816-14-9 | 0.75 |

| Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylate | 16078-71-0 | 0.74 |

This table highlights how variations in substituents on the pyrazole or pyridine rings can influence biological activity and chemical reactivity.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

- Inflammation Models : Animal models have shown that administration of this compound reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases.

- Cancer Cell Lines : Studies involving various cancer cell lines indicated that this compound inhibited cell growth significantly, warranting further investigation into its anticancer mechanisms.

Q & A

Q. What are the common synthetic routes for ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by formylation or cross-coupling reactions to introduce the 5-formylpyridin-2-yl group. For example, analogous pyrazole derivatives are synthesized via cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine, followed by hydrolysis or functionalization . Optimization involves adjusting solvent systems (e.g., ethanol or DMSO), temperature control (e.g., cooling to 273 K for selective crystallization), and stoichiometric ratios of reagents to minimize byproducts. Monitoring via TLC and NMR ensures intermediate purity .

Q. How is the structural conformation of this compound validated, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For pyrazole derivatives, challenges include disorder in flexible groups (e.g., ethyl ester or solvent molecules) and twinning. For instance, studies on similar compounds reveal anisotropic displacement parameters for solvent molecules (e.g., DMSO-d6) and require refinement using programs like SHELXL . Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts. R-factor convergence (e.g., ) and high data-to-parameter ratios (>15:1) ensure reliability .

Advanced Research Questions

Q. How do substituents on the pyrazole and pyridine rings influence bioactivity, particularly in kinase inhibition?

The 5-formylpyridin-2-yl group enhances electrophilicity, enabling covalent interactions with kinase active sites. For example, replacing pyridin-4-yl with pyridin-2-yl in analogs shifts selectivity from p38α MAP kinase to cancer-related kinases due to altered dihedral angles (e.g., 54–81° between pyrazole and aryl rings) . Computational docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinities by analyzing hydrogen bonds (e.g., N–H···O interactions) and hydrophobic pockets . Activity cliffs are observed when switching substituents (e.g., formyl vs. trifluoromethyl), highlighting the need for 3D-QSAR models .

Q. What methodologies resolve crystallographic data contradictions, such as disorder or twinning?

High twin fractions (e.g., 0.488 in P2₁ space groups) require twin law refinement in programs like TWINABS . For disordered groups (e.g., ethyl or solvent molecules), partial occupancy refinement and constraints to isotropic displacement parameters are applied. Hydrogen bonding networks (e.g., N–H···N/O interactions) stabilize crystal packing and guide disorder modeling . Comparative analysis of independent molecules in asymmetric units (e.g., RMSD < 0.2 Å) validates structural consistency .

Q. How can computational models predict the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (FMOs) to predict reactivity. The formyl group’s LUMO localization facilitates nucleophilic attacks (e.g., by amines or hydrazines), while pyrazole ring puckering (modeled via Cremer-Pople coordinates) influences steric accessibility . Solvent effects (e.g., polarizable continuum models) refine activation energies for reactions in ethanol or DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.